

# N-(4-tert-Butylphenyl)acetamide: A Comprehensive Technical Guide for Organic Synthesis

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## Compound of Interest

Compound Name: *N*-(4-tert-Butylphenyl)acetamide

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## Introduction

**N-(4-tert-Butylphenyl)acetamide** is a valuable intermediate in organic synthesis, serving as a versatile precursor for the construction of more complex molecular architectures. Its utility stems from the presence of the acetamido group, which can be hydrolyzed to the corresponding aniline or participate in various coupling reactions, and the sterically demanding tert-butyl group, which can influence the regioselectivity of subsequent reactions and impart unique physical properties to the final products. This technical guide provides an in-depth overview of the synthesis, characterization, and application of **N-(4-tert-Butylphenyl)acetamide** as a precursor in organic synthesis, tailored for professionals in research and drug development.

## Synthesis of N-(4-tert-Butylphenyl)acetamide

The most common and straightforward method for the synthesis of **N-(4-tert-butylphenyl)acetamide** is the N-acetylation of 4-tert-butylaniline using acetic anhydride. This reaction proceeds readily under mild conditions to afford the desired product in high yield.

## Experimental Protocol: Acetylation of 4-tert-Butylaniline

Materials:

- 4-tert-Butylaniline
- Acetic anhydride
- Glacial acetic acid (optional, as solvent)
- Water
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylaniline (1.0 equivalent) in a minimal amount of glacial acetic acid or a suitable inert solvent like dichloromethane.
- Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed; cooling in an ice bath can be used to maintain a controlled temperature.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude **N-(4-tert-butylphenyl)acetamide**.
- Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid.
- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product as a white solid.

A typical yield for this reaction is in the range of 90-98%.

## Physicochemical and Spectroscopic Data

A thorough characterization of **N-(4-tert-Butylphenyl)acetamide** is crucial for its use as a synthetic precursor. The following tables summarize its key physical and spectroscopic properties.

### Table 1: Physicochemical Properties of N-(4-tert-Butylphenyl)acetamide

Property	Value
CAS Number	20330-45-4[1]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO[1]
Molecular Weight	191.27 g/mol [1]
Appearance	White to off-white solid
Melting Point	148-151 °C

### Table 2: Spectroscopic Data for N-(4-tert-Butylphenyl)acetamide

Spectroscopic Technique	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 7.40 (d, J = 8.6 Hz, 2H, Ar-H), 7.33 (d, J = 8.6 Hz, 2H, Ar-H), 7.15 (s, 1H, NH), 2.18 (s, 3H, COCH <sub>3</sub> ), 1.31 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ 168.5 (C=O), 146.9 (C-Ar), 135.4 (C-Ar), 126.0 (CH-Ar), 119.8 (CH-Ar), 34.4 (C(CH <sub>3</sub> ) <sub>3</sub> ), 31.4 (C(CH <sub>3</sub> ) <sub>3</sub> ), 24.5 (COCH <sub>3</sub> )
FTIR (KBr, cm <sup>-1</sup> )	~3290 (N-H stretch), ~3050 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)
Mass Spectrometry (EI)	m/z (%): 191 ([M] <sup>+</sup> ), 176 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 149 ([M-C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> ), 134 ([M-COCH <sub>3</sub> ] <sup>+</sup> ), 106

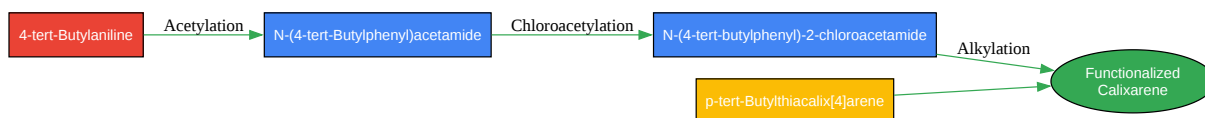
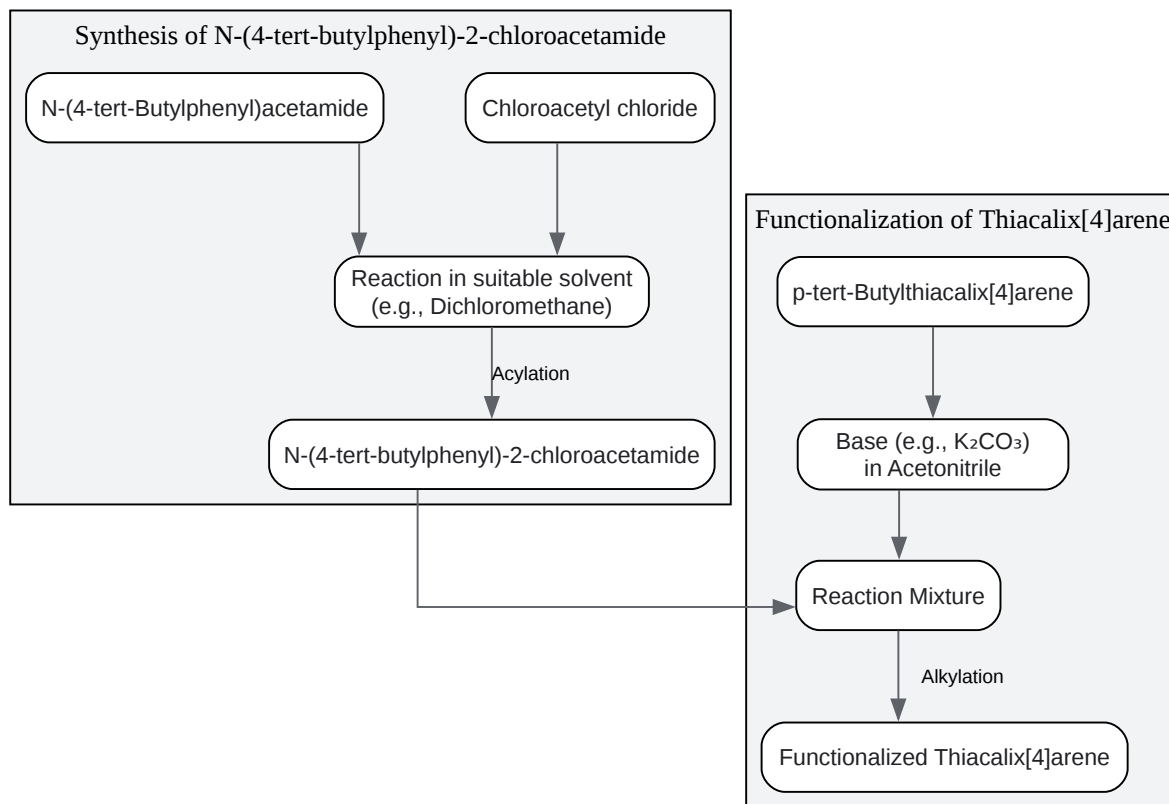
# N-(4-tert-Butylphenyl)acetamide as a Precursor in Organic Synthesis

**N-(4-tert-Butylphenyl)acetamide** serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials. The acetamido group can be readily hydrolyzed under acidic or basic conditions to provide the corresponding 4-tert-butylaniline, a valuable intermediate for further functionalization. Alternatively, the aromatic ring can undergo electrophilic substitution reactions, with the acetamido group acting as a para-directing group.

## Application in the Synthesis of Calixarene Derivatives

A notable application of **N-(4-tert-butylphenyl)acetamide** derivatives is in the synthesis of functionalized calixarenes. These macrocyclic compounds are of significant interest in supramolecular chemistry and have applications in areas such as ion sensing, catalysis, and drug delivery. The following section details a representative experimental workflow for the incorporation of a moiety derived from **N-(4-tert-butylphenyl)acetamide** into a calixarene scaffold.

This workflow illustrates the synthesis of a novel N-(4-(tert-butyl)-phenyl)-2-chloroacetamide functionalized thiacalix[2]arene, which can act as a selective fluorescent probe for metal ions.



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